6,6-Dimethyl-3,5-dioxoheptanoic acid
Description
6,6-Dimethyl-3,5-dioxoheptanoic acid is an aliphatic carboxylic acid characterized by a seven-carbon chain (heptanoic acid backbone) with two ketone groups at positions 3 and 5 and two methyl substituents at position 5. Its structural rigidity and electron-withdrawing ketones may also facilitate cyclization or condensation reactions.
Properties
CAS No. |
64165-17-9 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
6,6-dimethyl-3,5-dioxoheptanoic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)7(11)4-6(10)5-8(12)13/h4-5H2,1-3H3,(H,12,13) |
InChI Key |
JYVAZJZSZWXPSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3,5-dioxoheptanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2,4-pentanedione with isobutyraldehyde in the presence of a base, followed by oxidation . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-3,5-dioxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6,6-Dimethyl-3,5-dioxoheptanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3,5-dioxoheptanoic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby modulating cellular processes .
Comparison with Similar Compounds
Comparison with Aliphatic Esters ()
Compounds such as 3,5-Heptadienoic acid, 5,6-dimethyl-, ethyl ester (Z) (CAS 89645-26-1) and 3,5-Heptadienoic acid, 6-methyl-, ethyl ester (E) (CAS 89645-21-6) share a similar aliphatic chain but differ in functional groups and substitution patterns:
| Feature | This compound | 3,5-Heptadienoic Acid Esters (e.g., CAS 89645-26-1) |
|---|---|---|
| Functional Groups | Carboxylic acid, two ketones | Ester, conjugated diene |
| Substituents | 6,6-dimethyl | 5,6-dimethyl or 6-methyl |
| Reactivity | Ketones enable nucleophilic additions; carboxylic acid participates in salt formation | Diene undergoes electrophilic additions; ester groups hydrolyze under acidic/basic conditions |
| Applications | Synthetic intermediates for diketones | Potential use in polymer chemistry or flavorants |
Key Findings :
- The ketones in this compound enhance electrophilicity compared to the electron-rich dienes in heptadienoic esters .
- Steric hindrance from the 6,6-dimethyl groups may slow down reactions requiring planar transition states (e.g., enolate formation) relative to less substituted analogs.
Comparison with Aromatic Carboxylic Acids ()
Caffeic acid (3,4-dihydroxybenzeneacrylic acid, CAS 331-39-5) provides a contrast between aliphatic and aromatic systems:
| Feature | This compound | Caffeic Acid |
|---|---|---|
| Core Structure | Aliphatic chain with ketones | Aromatic ring with propenoic acid side chain |
| Functional Groups | Carboxylic acid, ketones | Carboxylic acid, phenolic hydroxyl groups |
| Stability | Susceptible to keto-enol tautomerism | Resonance-stabilized aromatic system |
| Applications | Organic synthesis intermediates | Antioxidants, dietary supplements, cosmetics |
Key Findings :
- Caffeic acid’s phenolic groups confer antioxidant activity via radical scavenging, whereas the aliphatic ketones in this compound lack such redox activity .
- The carboxylic acid group in both compounds enables salt formation, but caffeic acid’s conjugated system enhances UV absorption, relevant in analytical chemistry.
Research Implications and Gaps
- Synthetic Utility : Explore its use in cross-aldol condensations or as a diketone template for heterocycle synthesis.
- Physicochemical Properties : Investigate solubility and stability trends compared to esterified analogs (e.g., compounds).
- Biological Activity : Screen for bioactivity, leveraging the ketone motifs seen in antimicrobial or anti-inflammatory agents.
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